

Application Note: Quantification of 6-Hydroxydodecanedioyl-CoA in Tissues by LC-MS/MS

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Compound of Interest

Compound Name: 6-Hydroxydodecanedioyl-CoA

Cat. No.: B15552821

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Abstract

This application note provides a detailed protocol for the sensitive and specific quantification of **6-Hydroxydodecanedioyl-CoA** in biological tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This methodology is critical for researchers, scientists, and drug development professionals studying fatty acid oxidation pathways, particularly omega-oxidation, and its role in metabolic disorders. The protocol covers tissue homogenization, solid-phase extraction for cleanup, and optimized LC-MS/MS parameters for targeted quantification.

Introduction

Dicarboxylic acids are metabolites formed through the omega-oxidation of fatty acids, a metabolic pathway that becomes significant when beta-oxidation is impaired. **6-Hydroxydodecanedioyl-CoA** is a key intermediate in the subsequent beta-oxidation of dodecanedioic acid. The accumulation of specific dicarboxylic acyl-CoAs in tissues can be indicative of enzymatic deficiencies or drug-induced metabolic reprogramming. For instance, inborn errors of metabolism such as Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency can lead to the excretion of 3-hydroxydicarboxylic acids.^[1] Accurate quantification of

these metabolites is therefore essential for understanding disease mechanisms and evaluating the efficacy of therapeutic interventions.

The method described herein utilizes a robust extraction procedure followed by LC-MS/MS analysis operating in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity for complex biological matrices.

Metabolic Pathway

The formation of **6-Hydroxydodecanedioyl-CoA** occurs via the omega-oxidation of dodecanoic acid to dodecanedioic acid, which is then activated to its CoA thioester. This dicarboxylic acyl-CoA subsequently undergoes beta-oxidation. The pathway is initiated in the endoplasmic reticulum and continues in the peroxisomes or mitochondria.

Caption: Metabolic pathway of **6-Hydroxydodecanedioyl-CoA** formation.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, extraction, and analysis.

Materials and Reagents

- Solvents: Methanol, Acetonitrile, Chloroform, Isopropanol (all LC-MS grade)
- Buffers: Potassium phosphate (KH₂PO₄), Ammonium formate
- Internal Standard (IS): Stable isotope-labeled acyl-CoA (e.g., [¹³C₈]-Octanoyl-CoA) or a structurally similar odd-chain acyl-CoA (e.g., Heptadecanoyl-CoA).^[2]
- SPE Cartridges: Weak anion exchange solid-phase extraction cartridges.
- Equipment: Tissue homogenizer, Centrifuge (capable of 4°C), SPE manifold, Nitrogen evaporator, LC-MS/MS system.

Sample Preparation and Homogenization

- Tissue Collection: Excise tissues of interest and immediately flash-freeze in liquid nitrogen to quench metabolic activity.^[3] Store at -80°C until analysis.

- Homogenization:
 - Weigh approximately 50-100 mg of frozen tissue into a pre-chilled polypropylene tube.[2]
 - Add a known amount of internal standard.
 - Add 2 mL of ice-cold 100 mM KH₂PO₄ (pH 4.9).[4]
 - Homogenize the tissue on ice using a PowerGen 125 or similar homogenizer.[2]
 - Add 2.0 mL of 2-propanol and homogenize again.[4]
 - Add 0.25 mL of saturated ammonium sulfate and 4.0 mL of acetonitrile. Vortex for 5 minutes.[4]
- Centrifugation: Centrifuge the homogenate at 1,900 x g for 10 minutes at 4°C.[4]
- Extraction: Collect the upper aqueous/organic phase containing the acyl-CoAs.[4]

Solid-Phase Extraction (SPE) Cleanup

- Dilution: Dilute the collected supernatant with 10 mL of 100 mM KH₂PO₄ (pH 4.9).[4]
- SPE Column Conditioning: Condition a weak anion exchange SPE cartridge with 3 mL of methanol, followed by 3 mL of the extraction buffer (e.g., 100 mM ammonium formate, pH 5.0).
- Sample Loading: Load the diluted extract onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 3 mL of extraction buffer to remove unbound contaminants.
- Elution: Elute the acyl-CoAs with an appropriate solvent mixture. A common approach is to use a mixture of ammonium formate and methanol (e.g., 1:1 mixture of 50 mM ammonium formate pH 6.3 and methanol).[5]
- Drying: Dry the eluted sample under a gentle stream of nitrogen gas.

- Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 10 mM Ammonium Formate).

LC-MS/MS Analysis

Suggested LC Conditions

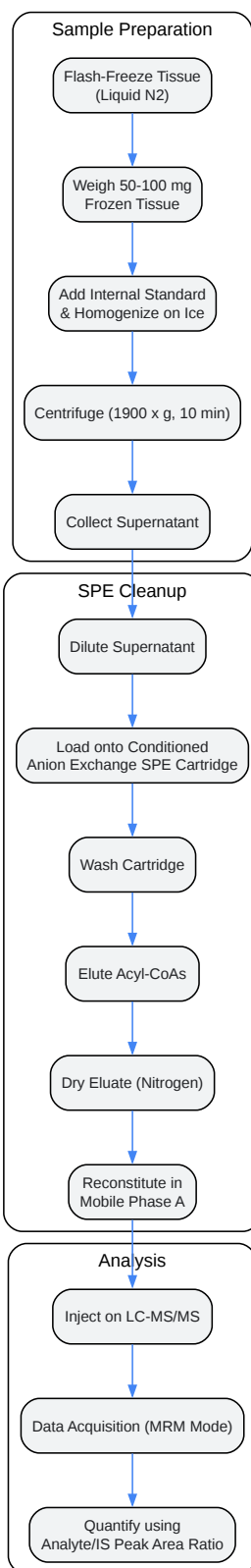
- LC System: Agilent 1290 Infinity II or equivalent
- Column: Agilent ZORBAX 300SB-C8, 2.1 x 100 mm, 3.5 µm^[6]
- Mobile Phase A: 10 mM Ammonium Formate in Water
- Mobile Phase B: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water
- Gradient:
 - 0-2 min: 2% B
 - 2-15 min: 2% to 80% B
 - 15-17 min: 80% B
 - 17.1-20 min: 2% B
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 10 µL

MS Conditions

- MS System: Sciex QTRAP 6500+ or equivalent
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Key Parameters:
 - Curtain Gas (CUR): 30 psi

- IonSpray Voltage (IS): 5500 V
- Temperature (TEM): 500°C
- Ion Source Gas 1 (GS1): 50 psi
- Ion Source Gas 2 (GS2): 60 psi
- MRM Transitions: Acyl-CoAs characteristically exhibit a neutral loss of 507 Da (the 3'-phosphoadenosine diphosphate moiety) in positive ion mode.[\[2\]](#)[\[7\]](#)
 - Analyte: **6-Hydroxydodecanedioyl-CoA** ($C_{33}H_{56}N_7O_{21}P_3S$, Exact Mass: 1015.24)
 - Precursor Ion $[M+H]^+$: m/z 1016.2
 - Product Ion $[M+H-507]^+$: m/z 509.2
 - Internal Standard (Example): Heptadecanoyl-CoA ($C_{38}H_{68}N_7O_{17}P_3S$, Exact Mass: 1047.36)
 - Precursor Ion $[M+H]^+$: m/z 1048.4
 - Product Ion $[M+H-507]^+$: m/z 541.4

Experimental Workflow Diagram



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Caption: Workflow for **6-Hydroxydodecanedioyl-CoA** quantification.

Data Presentation

The following table presents illustrative data for the quantification of **6-Hydroxydodecanedioyl-CoA** in mouse liver tissue from a control group and a group treated with a peroxisome proliferator-activated receptor (PPAR α) agonist, which is known to induce omega-oxidation. Concentrations are calculated based on the ratio of the analyte peak area to the internal standard peak area against a standard curve.

Sample ID	Group	Tissue Weight (mg)	6-Hydroxydodecanedioyl-CoA (pmol/g tissue)
CTRL-01	Control	101.2	15.8
CTRL-02	Control	98.7	18.2
CTRL-03	Control	105.4	16.5
CTRL Mean (SD)	Control	101.8 (3.4)	16.8 (1.2)
TRT-01	PPAR α Agonist	102.5	45.3
TRT-02	PPAR α Agonist	100.9	51.7
TRT-03	PPAR α Agonist	103.1	48.9
TRT Mean (SD)	PPAR α Agonist	102.2 (1.1)	48.6 (3.2)

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for quantifying **6-Hydroxydodecanedioyl-CoA** in tissue samples. This protocol is a valuable tool for researchers investigating fatty acid metabolism, identifying metabolic biomarkers, and assessing the pharmacological effects of new drug candidates on metabolic pathways. The use of a stable isotope-labeled or structural analog internal standard and solid-phase extraction is crucial for achieving accurate and reproducible results.

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